

Application Notes and Protocols for TAMRA-PEG8-Me-Tetrazine in Flow Cytometry

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Compound of Interest

Compound Name: TAMRA-PEG8-Me-Tet

Cat. No.: B12377302

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Introduction

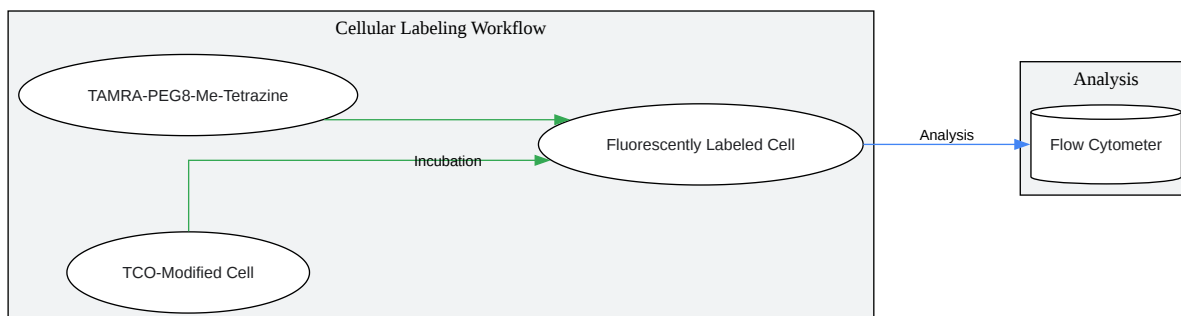
TAMRA-PEG8-Me-Tetrazine is a fluorescent probe designed for the efficient labeling of biomolecules in live and fixed cells for analysis by flow cytometry. This reagent combines the bright, orange-red emitting TAMRA (Tetramethylrhodamine) fluorophore with a highly reactive methyl-tetrazine moiety. The inclusion of an 8-unit polyethylene glycol (PEG8) spacer enhances the probe's solubility in aqueous buffers and minimizes steric hindrance, facilitating its interaction with target molecules.

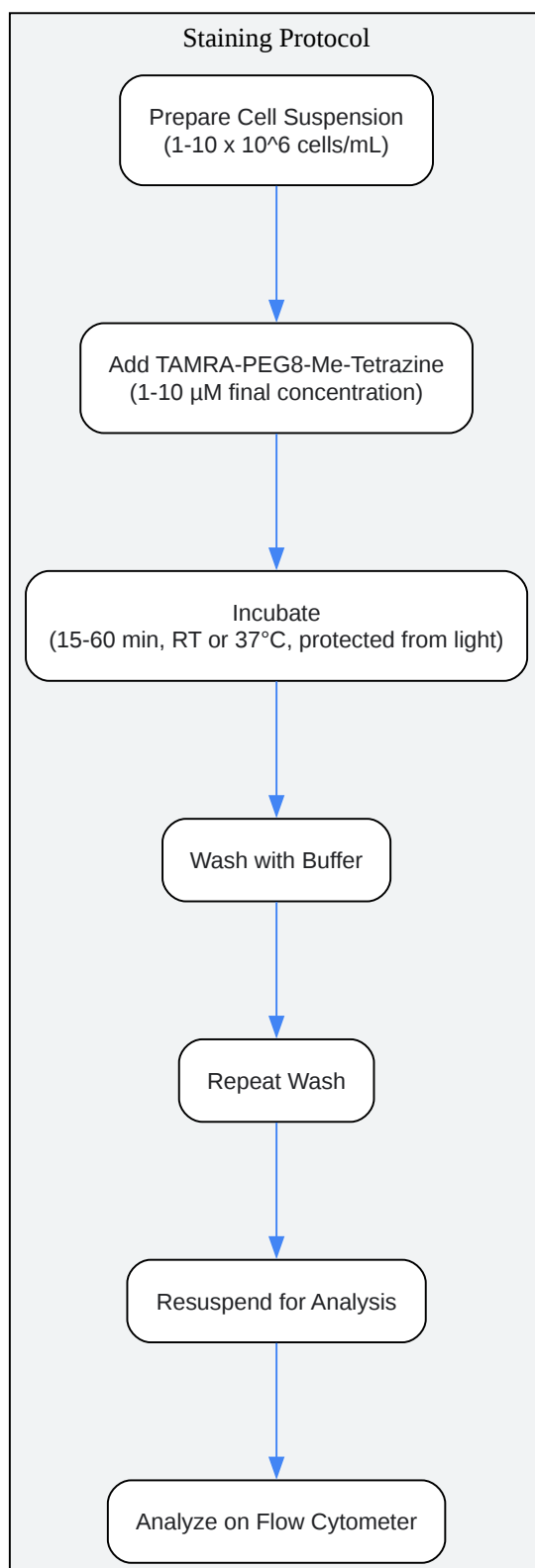
The core of this technology lies in the bioorthogonal reaction between the methyl-tetrazine group and a trans-cyclooctene (TCO) group. This inverse-electron-demand Diels-Alder (iEDDA) cycloaddition is exceptionally fast and highly specific, proceeding efficiently under physiological conditions without the need for a copper catalyst, which can be toxic to cells.^[1] This makes **TAMRA-PEG8-Me-Tetrazine** an ideal tool for labeling cells that have been metabolically, genetically, or chemically engineered to express TCO groups on their surface or intracellularly.

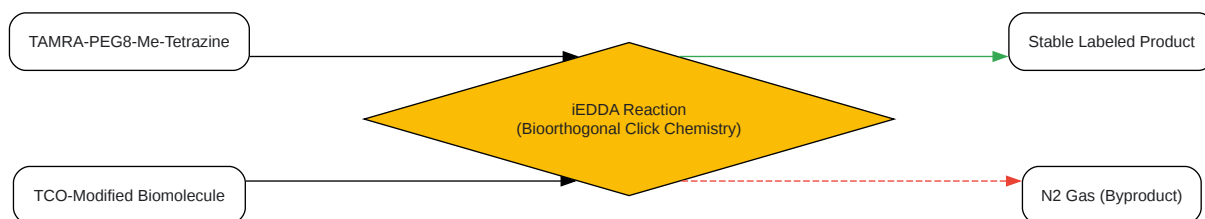
TAMRA is a well-characterized fluorophore with a high quantum yield and photostability, making it suitable for detection in standard flow cytometry platforms.^{[2][3]} Its spectral properties allow for its integration into multicolor flow cytometry panels.

Principle of Labeling

The labeling strategy is based on the highly efficient and specific "click" reaction between a methyl-tetrazine and a trans-cyclooctene (TCO). Cells are first modified to express TCO groups on a protein of interest or on the cell surface. These TCO-modified cells are then incubated with **TAMRA-PEG8-Me-Tetrazine**. The tetrazine moiety of the probe rapidly and covalently reacts with the TCO group on the cells, resulting in stable and specific fluorescent labeling.







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